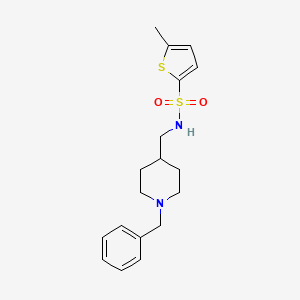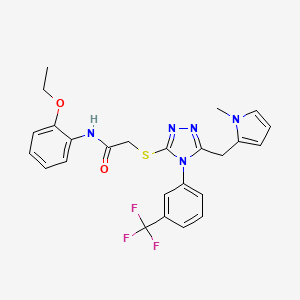
(E)-3-(3,5-二甲氧基苯基)-1-(2-甲氧基苯基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, is a chalcone derivative characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse pharmacological activities and are subjects of interest in various fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, similar compounds with slight variations in their substituents have been synthesized and characterized, providing valuable insights into the chemical behavior and properties of such molecules.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. Paper describes the synthesis of a closely related compound using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol. Similarly, paper reports the synthesis of another derivative using 2,6-dichlorophenyl and 4-methoxyphenyl components. These methods suggest that the synthesis of the compound would likely follow a comparable procedure, utilizing 3,5-dimethoxyacetophenone and 2-methoxybenzaldehyde as starting materials.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction, as seen in papers , , and . These studies reveal that such compounds typically crystallize in various space groups with distinct unit cell parameters. The molecular geometry obtained from X-ray diffraction studies is usually in good agreement with computed values from density functional theory (DFT) calculations.
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, serve as Michael acceptors, and undergo further functionalization. The papers provided do not detail specific reactions for the compounds studied, but the structural similarities suggest that the compound of interest would exhibit comparable reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of methoxy groups, as seen in the compounds studied in papers , , and , can affect the electron distribution within the molecule, influencing properties such as hyperpolarizability, as reported in paper . The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and stability of the molecule, with a smaller gap suggesting higher reactivity and lower stability. The antimicrobial activity, as seen in paper , is another important property, indicating potential pharmaceutical applications.
科学研究应用
合成和结构分析
(E)-3-(3,5-二甲氧基苯基)-1-(2-甲氧基苯基)丙-2-烯-1-酮及其衍生物在有机化学领域得到广泛研究,特别是在复杂有机化合物的合成和结构分析方面。研究包括合成葵甙衍生物,这些衍生物表现出不同的生物活性,包括抗氧化性质。例如,已合成和表征了2'-氨基葵甙衍生物以评估其抗氧化活性,展示了该化合物在研究潜在治疗剂方面的相关性 (Sulpizio et al., 2016)。此外,对类似化合物的晶体结构分析提供了有关其分子几何和相互作用的见解,进一步有助于理解其化学性质和潜在应用 (Gomes et al., 2020)。
光物理研究
对取代二芳乙烯的光物理研究,包括结构类似于(E)-3-(3,5-二甲氧基苯基)-1-(2-甲氧基苯基)丙-2-烯-1-酮的化合物,揭示了它们的吸收和荧光性质。这些研究对于理解这类化合物的电子性质及其在材料科学和光子学中的潜在应用至关重要。某些衍生物的溶剂极性依赖的双荧光表明它们在传感和分子电子学应用中的用途 (Singh & Kanvah, 2001)。
对映选择性合成
从类似化合物中对儿茶素对映异构体的对映选择性合成展示了(E)-3-(3,5-二甲氧基苯基)-1-(2-甲氧基苯基)丙-2-烯-1-酮在不对称合成和天然产物化学领域的重要性。这项研究有助于开发生产对映纯化合物的方法,这对于制药和生物活性物质至关重要 (Rensburg et al., 1997)。
生物应用
尽管(E)-3-(3,5-二甲氧基苯基)-1-(2-甲氧基苯基)丙-2-烯-1-酮的科学研究应用受到关注,但值得注意的是,已经探索了具有类似结构的化合物的生物活性。例如,对西方红雪松的多酚类化合物的研究已导致分离出具有类似结构基元的化合物,这些化合物已被表征为具有潜在生物活性 (Gardner et al., 1959)。
属性
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-10-13(11-15(12-14)21-2)8-9-17(19)16-6-4-5-7-18(16)22-3/h4-12H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOQEQVYUWQBQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Q & A
Q1: What is the mechanism of action of (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in cancer cells?
A1: (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one induces selective cell death in cancer cells, including cisplatin-resistant cancer cells, through a multi-step process:
- Glutathione Depletion: The compound depletes cellular glutathione (GSH), an important antioxidant that protects cells from damage. []
- Reactive Oxygen Species Accumulation: This depletion leads to a significant accumulation of reactive oxygen species (ROS) within the cancer cells. []
- Unfolded Protein Response Activation: The elevated ROS levels trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER), a cellular stress response pathway. [, ]
- Apoptosis Induction: The UPR activation, mediated by ROS, ultimately leads to caspase-dependent apoptosis, a form of programmed cell death, in the cancer cells. []
Q2: Why does (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one show selectivity towards cancer cells?
A: While the exact mechanism of selectivity is still being investigated, research suggests that (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one preferentially targets cancer cells due to their inherently higher ROS levels and dependence on GSH for survival compared to normal cells. [] This difference in redox balance makes cancer cells more susceptible to the compound's effects on ROS generation and subsequent UPR activation.
Q3: Has (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one shown efficacy in overcoming drug resistance in cancer?
A: Yes, studies have demonstrated that (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can overcome cisplatin resistance in certain cancer cell lines. [, ] For example, in head and neck cancer cells with acquired cisplatin resistance, the compound significantly enhanced the cytotoxic effects of cisplatin, leading to increased cell death. [] This suggests its potential as a therapeutic agent to combat drug resistance in cancer treatment.
Q4: What is the structural characterization of (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one?
A: (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative. [] Its structural features include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
![1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2526930.png)


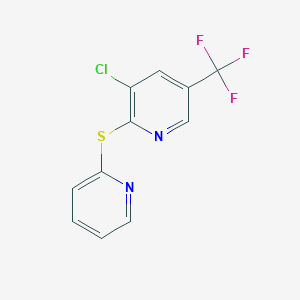
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
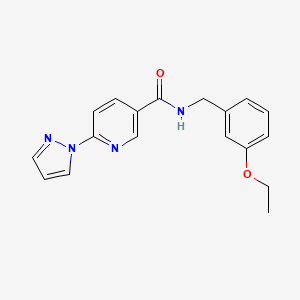
![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)
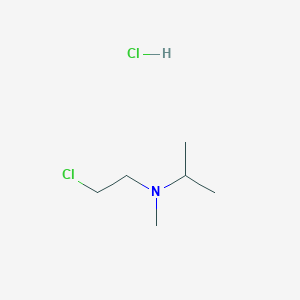
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
